Temocillin
説明
Temocillin is a beta-lactam antibiotic, closely related to other antibiotics within its class. It is designed to be resistant to beta-lactamase enzymes produced by some bacteria, which render many other beta-lactam antibiotics ineffective.
Synthesis Analysis
The synthesis of antibiotics like Temocillin often involves complex organic reactions to ensure the antibiotic is effective against its targeted bacteria while being resistant to bacterial enzymes like beta-lactamases. The total synthesis of related glycopeptide antibiotics, for instance, demonstrates the advanced organic chemistry techniques required to create complex antibiotic molecules with specific desired activities (Okano, Isley, & Boger, 2017).
科学的研究の応用
Carbapenem-Sparing Antibiotic
Temocillin, an old antibiotic, has gained attention as a potential alternative to carbapenems for treating infections due to ESBL-producing Enterobacterales and KPC-producing urinary tract infections (UTIs). Its favorable profile includes a low risk of Clostridioides difficile infections and activity against ESBL, AmpC, and KPC-producing Enterobacterales. It's suggested for outpatient treatment and shows promise as a tool in antimicrobial stewardship (Lupia et al., 2022).
Activity Against Multidrug-Resistant Enterobacteriaceae
Temocillin is noted for its stability against hydrolysis by beta-lactamases, including extended-spectrum and AmpC beta-lactamases. This property renders it an effective therapeutic option for infections caused by multidrug-resistant Enterobacteriaceae. Clinical efficacy has been demonstrated in such contexts, reinforcing its role in managing resistant infections (Vanstone et al., 2013).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic/pharmacodynamic profile of temocillin shows that it is bactericidal with a prolonged elimination half-life, high protein binding, and primarily renal clearance. Its penetration into bile and peritoneal fluid is high, though poor into cerebrospinal fluid. The effectiveness of temocillin relates to the duration of time its concentration exceeds the minimum inhibitory concentration, with different dosing regimens suggested for varying severity of infections and patient conditions (Alexandre & Fantin, 2018).
Efficacy in Community-Acquired Urinary Tract Infections
Temocillin shows high activity against Enterobacteriaceae from community-acquired UTIs, with a susceptibility rate of 99.6% against non-ESBL-producing isolates. Its reliability for susceptibility testing in such infections is also noted, making it a viable option for UTI treatment (Alexandre et al., 2018).
Treatment of KPC-Producing Infections
Temocillin's activity against KPC-producing Klebsiella pneumoniae and Escherichia coli is significant, suggesting it as a potential alternative to carbapenems for treating infections by these organisms. Its ability to achieve effective urinary concentrations makes it especially relevant for urinary tract infections caused by KPC-producing Enterobacteriaceae (Adams-Haduch et al., 2009).
Clinical Efficacy in Peritonitis and Severe Infections
In a study involving critically ill patients with peritonitis, temocillin was effective in 21 out of 22 patients, demonstrating its potential use in abdominal surgery and severe infections. The absence of adverse reactions during treatment further supports its clinical utility (Pfeiffer & Fock, 2012).
Application in ESBL/dAmpC-Producing Infections
Temocillin's clinical and microbiological efficacies are unaffected by ESBL/dAmpC production, confirming its potential as a carbapenem-sparing agent. Optimal dosing regimens significantly enhance its effectiveness, especially in ESBL/dAmpC-positive infection treatment (Balakrishnan et al., 2011).
Continuous Versus Intermittent Infusion
A comparison between continuous and intermittent infusion of temocillin in intensive care patients showed that continuous infusion maintains stable serum concentrations, potentially suggesting a breakpoint adjustment for effective treatment in nosocomial pneumonia (De Jongh et al., 2008).
Pharmacodynamics in Neutropenic Infection Models
In neutropenic murine infection models, temocillin showed effective pharmacodynamics, with different %fT>MIC requirements for bacteriostatic or killing effects in thigh and lung infection models. This research supports temocillin's use in pneumonia treatment (Muller et al., 2023).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKFLJARNKCSS-DWPRYXJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009398 | |
Record name | Negaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Temocillin | |
CAS RN |
66148-78-5 | |
Record name | Temocillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temocillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12343 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Negaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Temocillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。